2-(Piperidin-2-yl)pyrazine hydrochloride
CAS No.: 1361118-55-9
Cat. No.: VC2950840
Molecular Formula: C9H14ClN3
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361118-55-9 |
|---|---|
| Molecular Formula | C9H14ClN3 |
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | 2-piperidin-2-ylpyrazine;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3.ClH/c1-2-4-11-8(3-1)9-7-10-5-6-12-9;/h5-8,11H,1-4H2;1H |
| Standard InChI Key | SFWKQHTZPRGYCT-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)C2=NC=CN=C2.Cl |
| Canonical SMILES | C1CCNC(C1)C2=NC=CN=C2.Cl |
Introduction
2-(Piperidin-2-yl)pyrazine hydrochloride is a chemical compound with the molecular formula C9H14ClN3 and a molecular weight of 199.68 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and piperidine, a cyclic amine. This compound is of interest in various research fields due to its potential applications in pharmaceuticals and chemical synthesis.
Synthesis and Preparation
The synthesis of 2-(piperidin-2-yl)pyrazine hydrochloride typically involves the reaction of 2-chloropyrazine with piperidin-2-ylamine in the presence of a base, followed by acidification with hydrochloric acid to form the hydrochloride salt. Detailed synthesis protocols may vary depending on specific conditions and desired purity levels.
Safety and Handling
Handling 2-(piperidin-2-yl)pyrazine hydrochloride requires caution due to its potential irritant properties. General safety precautions include wearing protective clothing, gloves, and eye protection. It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for its potential to cause skin and eye irritation.
| Hazard Class | Description |
|---|---|
| Skin Irrit. 2 | Causes skin irritation |
| Eye Irrit. 2 | Causes serious eye irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume